molecular formula C10H7ClO3 B15288255 4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one

Cat. No.: B15288255
M. Wt: 210.61 g/mol
InChI Key: JXDXMSOMNYSDMM-UHFFFAOYSA-N
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Description

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxymethyl group at the 3rd position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-formylcoumarin with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-Chloro-3-(carboxymethyl)-2H-1-benzopyran-2-one.

    Reduction: 4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-ol.

    Substitution: 4-Amino-3-(hydroxymethyl)-2H-1-benzopyran-2-one.

Scientific Research Applications

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(hydroxymethyl)pyridine
  • 4-Chloro-3-(hydroxymethyl)phenol
  • 4-Chloro-3-(hydroxymethyl)benzaldehyde

Uniqueness

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one is unique due to its benzopyran core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

4-chloro-3-(hydroxymethyl)chromen-2-one

InChI

InChI=1S/C10H7ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-4,12H,5H2

InChI Key

JXDXMSOMNYSDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)CO)Cl

Origin of Product

United States

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